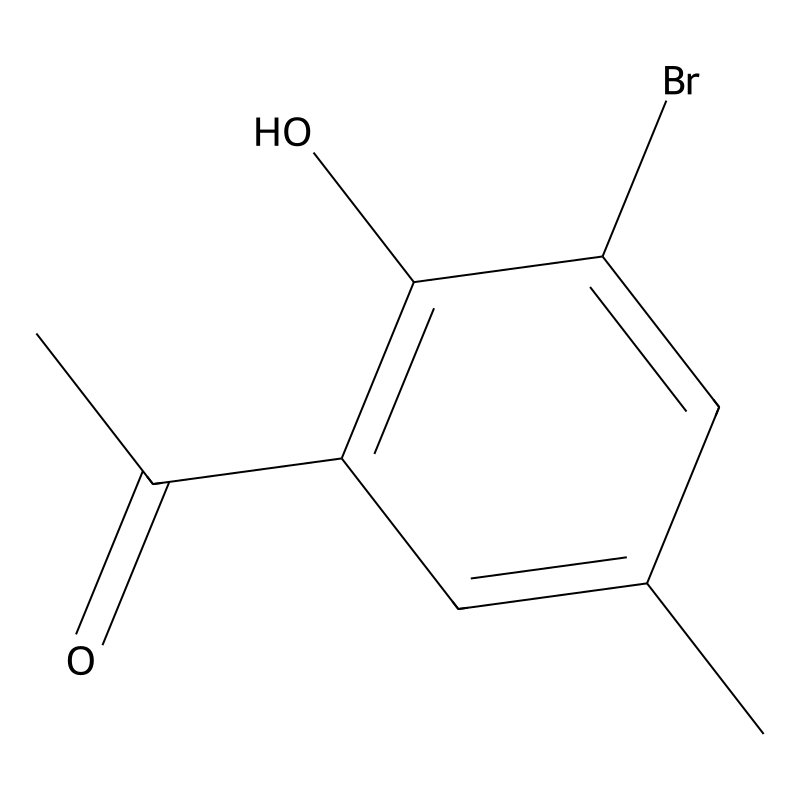

1-(3-Bromo-2-hydroxy-5-methylphenyl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Intermediate

The presence of a ketone functional group (C=O) and a reactive bromine atom (Br) suggests that this molecule could potentially serve as a chemical intermediate in organic synthesis. However, there is no documented research specifically exploring its use in this context [, , ].

Derivatization Agent

The molecule's structure also holds promise for its use as a derivatization agent for other molecules. The reactive bromine and hydroxyl groups could be exploited to introduce new functionalities or facilitate separations during research processes []. However, similar to its use as an intermediate, further research is needed to explore this application in detail.

Biological Studies

Due to the presence of a phenolic group (OH attached to an aromatic ring) and a methyl group, 1-(3-Bromo-2-hydroxy-5-methylphenyl)ethanone might hold some interest for biological studies. Phenolic compounds are known to exhibit various biological activities, and the methyl group can influence these activities. However, there's a lack of documented research investigating its potential biological properties [].

1-(3-Bromo-2-hydroxy-5-methylphenyl)ethanone, with the molecular formula C9H9BrO2 and a molecular weight of 229.07 g/mol, is an organic compound classified as a ketone. It features a bromo group and a hydroxy group on a phenyl ring, contributing to its unique chemical properties. The compound is recognized for its potential in various synthetic and biological applications due to the functional groups present in its structure.

- Nucleophilic Addition: The carbonyl group can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.

- Halogenation: The presence of the bromo substituent allows for further halogenation under specific conditions.

- Formation of Metal Complexes: The hydroxyl oxygen can coordinate with metal ions, forming stable complexes which are useful in coordination chemistry .

This compound exhibits notable biological activities, particularly:

- Antibacterial Properties: Derivatives of 1-(3-Bromo-2-hydroxy-5-methylphenyl)ethanone have shown efficacy against both Gram-positive and Gram-negative bacteria. This makes them promising candidates for developing new antibacterial agents.

- Potential as a Ligand: Its ability to chelate metal ions suggests potential applications in medicinal chemistry, especially in drug design involving metal complexes.

Several synthesis routes exist for producing 1-(3-Bromo-2-hydroxy-5-methylphenyl)ethanone:

- Bromination of 2-Hydroxy-5-methylacetophenone: This involves treating 2-hydroxy-5-methylacetophenone with bromine or N-bromosuccinimide in a suitable solvent such as N,N-dimethylformamide .

- Aluminium Chloride Method: Utilizing aluminium chloride as a catalyst under reflux conditions provides high yields .

- Zinc Chloride or Boron Trifluoride Catalysis: This method also yields significant amounts of the product when using nitrobenzene as the solvent .

- Heterocyclocondensation: Reacting substituted ω-bromoacetophenones with dithiocarbamic acids can yield various derivatives, including those based on 1-(3-Bromo-2-hydroxy-5-methylphenyl)ethanone.

1-(3-Bromo-2-hydroxy-5-methylphenyl)ethanone serves multiple roles in various fields:

- Medicinal Chemistry: Its derivatives are explored for their antibacterial properties and potential therapeutic applications.

- Coordination Chemistry: The compound is used to form metal complexes, which are essential in catalysis and materials science.

- Synthesis of Heterocycles: It acts as a building block for synthesizing complex heterocyclic compounds, which are crucial in pharmaceuticals.

Studies have focused on the interactions between 1-(3-Bromo-2-hydroxy-5-methylphenyl)ethanone and various metal ions. For instance, the formation of copper(II) complexes has been characterized, demonstrating the molecule's ability to act as a ligand through its hydroxyl group. Such interactions are critical for understanding the compound's behavior in biological systems and its potential therapeutic applications.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 1-(3-Bromo-2-hydroxy-5-methylphenyl)ethanone. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Bromoacetophenone | C8H8BrO | Lacks hydroxyl group; primarily used in organic synthesis. |

| 3-Hydroxyacetophenone | C8H8O3 | Contains hydroxyl but lacks bromine; used in dye synthesis. |

| 2-Hydroxy-5-methylacetophenone | C9H10O3 | Similar methyl and hydroxy groups but without bromine; used as an intermediate in pharmaceuticals. |

Uniqueness of 1-(3-Bromo-2-hydroxy-5-methylphenyl)ethanone

The presence of both bromine and hydroxyl groups distinguishes this compound from its analogs, enhancing its reactivity and biological activity. Its ability to form stable metal complexes further emphasizes its uniqueness in coordination chemistry and medicinal applications.

Thermochemical Properties

Melting Point and Phase Behavior

1-(3-Bromo-2-hydroxy-5-methylphenyl)ethanone exhibits well-defined crystalline properties with a melting point range of 86-95°C, as reported across multiple commercial sources [1] [2]. The compound exists as a solid at room temperature, presenting as a yellow to white crystalline material [2]. The relatively moderate melting point indicates intermediate intermolecular forces, primarily governed by hydrogen bonding from the phenolic hydroxyl group and van der Waals interactions from the aromatic bromine substituent.

The compound demonstrates thermal stability under normal storage conditions, with recommended storage at room temperature (20-22°C) in sealed, dry conditions [2]. Phase transition behavior follows typical aromatic ketone patterns, with the solid-to-liquid transition occurring within the narrow temperature range characteristic of pure crystalline compounds.

Solubility Parameters in Organic Media

The solubility profile of 1-(3-Bromo-2-hydroxy-5-methylphenyl)ethanone reflects its amphiphilic nature, combining hydrophobic aromatic characteristics with hydrogen-bonding capability through the phenolic hydroxyl group. The compound shows limited solubility in water due to its hydrophobic aromatic structure, while demonstrating enhanced solubility in organic solvents [2] [3].

| Solvent System | Solubility | Mechanism |

|---|---|---|

| Water | Limited/poor | Hydrophobic aromatic interactions predominate |

| Methanol | Slightly soluble | Hydrogen bonding with phenolic OH group |

| Chloroform | Soluble | Good compatibility with halogenated solvents |

| Ethanol | Moderately soluble | Protic solvent interaction with hydroxyl group |

| DMSO | Soluble | Aprotic dipolar solvent solvation |

The calculated LogP value of 3.57 indicates significant lipophilicity, confirming the compound's preference for organic media over aqueous systems [4] [2]. This parameter places the molecule in the moderately hydrophobic range, suitable for biological membrane permeation and organic synthesis applications.

Spectroscopic Fingerprints

Infrared Spectral Characteristics of Functional Groups

The infrared spectrum of 1-(3-Bromo-2-hydroxy-5-methylphenyl)ethanone displays characteristic absorption bands that enable definitive functional group identification. The phenolic hydroxyl group produces a broad absorption band in the 3200-3600 cm⁻¹ region [5] [6], typically appearing as a medium-intensity, hydrogen-bonded O-H stretch due to intermolecular associations in the solid state.

The aromatic ketone carbonyl group exhibits its characteristic stretch in the 1680-1700 cm⁻¹ range [5] [7] [6], with the frequency being influenced by conjugation with the aromatic ring system. This represents a downfield shift from aliphatic ketones (1715 cm⁻¹) due to resonance delocalization between the carbonyl and aromatic π-system [5] [8].

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| O-H stretch | 3200-3600 | Medium (broad) | Phenolic hydroxyl |

| C=O stretch | 1680-1700 | Strong | Aromatic ketone carbonyl |

| C=C aromatic | 1600-1585, 1500-1450 | Medium | Ring vibrations |

| C-H aromatic | 3100-3050 | Medium | Aromatic C-H stretch |

| C-H aliphatic | 2850-3000 | Medium | Methyl C-H stretch |

| C-Br stretch | 600-800 | Medium | Carbon-bromine bond |

Additional characteristic bands include aromatic C=C stretches at 1600-1585 and 1500-1450 cm⁻¹, aromatic C-H stretches at 3100-3050 cm⁻¹, and aliphatic C-H stretches from the methyl groups at 2850-3000 cm⁻¹ [5] [6]. The carbon-bromine stretching vibration appears in the fingerprint region at 600-800 cm⁻¹, providing confirmation of halogen substitution.

Nuclear Magnetic Resonance Signature Analysis (¹H, ¹³C, 2D Techniques)

The ¹H NMR spectrum of 1-(3-Bromo-2-hydroxy-5-methylphenyl)ethanone provides detailed structural information through characteristic chemical shift patterns and coupling relationships. The phenolic hydroxyl proton appears as a broad singlet in the 9-12 ppm region, with the exact chemical shift dependent on hydrogen bonding and exchange conditions [9] [10].

¹H NMR Spectroscopic Parameters:

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Phenolic OH | 9-12 | Broad singlet | 1H |

| Ring methyl CH₃ | 2.2-2.4 | Singlet | 3H |

| Aromatic H-4, H-6 | 6.5-7.8 | Multiplet | 2H |

| Acetyl CH₃ | 2.5-2.7 | Singlet | 3H |

The aromatic protons (H-4 and H-6) appear as distinct signals in the 6.5-7.8 ppm region, with their chemical shifts influenced by the electron-withdrawing effects of the bromine substituent and the electron-donating properties of the hydroxyl group [9]. The ring methyl group appears as a sharp singlet at 2.2-2.4 ppm, while the acetyl methyl group resonates at 2.5-2.7 ppm, showing the characteristic downfield shift due to the adjacent carbonyl group.

¹³C NMR Structural Assignments:

The ¹³C NMR spectrum provides definitive carbon framework identification, with the ketone carbonyl appearing as the most downfield signal at 190-200 ppm [9]. Aromatic carbons distribute across the 120-160 ppm region, with specific chemical shifts reflecting substituent effects from the hydroxyl, bromine, and methyl groups. The methyl carbons appear in the aliphatic region at 20-25 ppm, with the acetyl methyl typically more deshielded than the ring methyl due to carbonyl proximity.

Two-dimensional NMR techniques, including COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would provide definitive connectivity patterns and facilitate complete structural assignment. COSY experiments would reveal through-bond scalar couplings between aromatic protons, while HSQC would establish direct carbon-hydrogen correlations throughout the molecule.

Chromatographic Behavior

High Performance Liquid Chromatography Retention Mechanisms

1-(3-Bromo-2-hydroxy-5-methylphenyl)ethanone exhibits characteristic retention behavior in HPLC systems that reflects its unique structural features. On reverse-phase C18 columns, the compound demonstrates medium to high retention due to hydrophobic interactions between the aromatic ring system and the stationary phase [12]. The brominated aromatic moiety contributes significantly to these hydrophobic interactions, while the phenolic hydroxyl group provides polar interaction sites that can engage in hydrogen bonding with residual silanol groups.

The compound's retention time is influenced by mobile phase composition, with increased organic modifier content (acetonitrile or methanol) reducing retention through enhanced solvation of the aromatic system. Typical retention behavior on standard C18 columns (4.6 × 100 mm, 2.7 μm) with acetonitrile/water gradients shows retention times in the 5-8 minute range under standard analytical conditions [12].

HPLC Retention Parameters:

| Column Type | Mobile Phase | Retention Characteristics | Key Interactions |

|---|---|---|---|

| C18 Reverse Phase | ACN/H₂O gradient | Medium-high retention | Hydrophobic, π-π interactions |

| Normal Phase Silica | Hexane/EtOAc | Moderate retention | Hydrogen bonding with OH group |

| Phenyl Column | ACN/H₂O | Enhanced retention | Aromatic π-π stacking |

| Cyano Phase | ACN/H₂O | Moderate retention | Dipole interactions with carbonyl |

The LogP value of 3.57 correlates well with observed reverse-phase retention behavior, placing the compound in the moderately lipophilic range suitable for standard reverse-phase separations [4]. Method development considerations include the potential for peak tailing due to secondary interactions with residual silanol groups, which can be minimized through appropriate buffer selection and pH optimization.

Gas Chromatography-Mass Spectrometry Fragmentation Patterns

Gas chromatographic analysis of 1-(3-Bromo-2-hydroxy-5-methylphenyl)ethanone reveals retention behavior consistent with its molecular weight (229.07 g/mol) and boiling point (276.6°C). The compound elutes under typical GC conditions with moderate retention times, requiring column temperatures of 200-280°C for efficient volatilization.

Mass spectrometric fragmentation under electron ionization conditions follows predictable pathways characteristic of substituted acetophenones. The molecular ion peak [M]⁺ at m/z 229 typically shows low to medium intensity due to the stability of aromatic ketone radical cations [13] [14].

Primary Fragmentation Pathways:

| Fragment Ion (m/z) | Relative Intensity | Fragmentation Process |

|---|---|---|

| 229 [M]⁺ | Low-Medium | Molecular ion |

| 214 [M-CH₃]⁺ | Low | Loss of methyl radical from ring |

| 201 [M-CO]⁺ | Medium | Decarbonylation |

| 186 [M-COCH₃]⁺ | Medium-High | Loss of acetyl group |

| 150/152 [M-Br]⁺ | High | Loss of bromine atom |

| 43 [COCH₃]⁺ | Very High | Acetyl cation (base peak) |

The base peak typically appears at m/z 43, corresponding to the acetyl cation [COCH₃]⁺, which is characteristic of acetophenone derivatives [13] [14]. The loss of the bromine atom produces a significant peak at m/z 150, showing the characteristic isotope pattern. Additional diagnostic fragments include the tropylium ion at m/z 91 (if rearrangement occurs) and various aromatic fragments in the m/z 77-79 range corresponding to phenyl and substituted benzene cations.